Cas no 728039-52-9 (4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide)
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- CHEMBL5205092
- 728039-52-9
- HP210
- AKOS021608529
- EU-0028260
- SR-01000564964-1
- SR-01000564964
- AKOS002090589
- CS-0884958
- BDBM50593897
- HY-146564A
- 4-({4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-(1-PHENYLETHYL)BENZAMIDE
- 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide
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- Inchi: 1S/C22H19N3O2S2/c1-14(16-5-3-2-4-6-16)23-20(26)17-9-7-15(8-10-17)13-25-21(27)19-18(11-12-29-19)24-22(25)28/h2-12,14H,13H2,1H3,(H,23,26)(H,24,28)
- InChI Key: AJJBGZJAGZSMJI-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C(N(C(N2)=S)CC1C=CC(=CC=1)C(NC(C)C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 421.09186920g/mol
- Monoisotopic Mass: 421.09186920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 122Ų
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2318436-5mg |
HP210 |
728039-52-9 | 98% | 5mg |
$110.0 | 2025-04-17 | |
| Ambeed | A2318436-10mg |
HP210 |
728039-52-9 | 98% | 10mg |
$180.0 | 2025-04-17 | |
| Ambeed | A2318436-25mg |
HP210 |
728039-52-9 | 98% | 25mg |
$360.0 | 2025-04-17 | |
| MedChemExpress | HY-146564A-5mg |
HP210 |
728039-52-9 | 98.96% | 5mg |
¥1100 | 2025-04-16 | |
| MedChemExpress | HY-146564A-10mg |
HP210 |
728039-52-9 | 98.96% | 10mg |
¥1800 | 2025-04-16 | |
| MedChemExpress | HY-146564A-25mg |
HP210 |
728039-52-9 | 98.96% | 25mg |
¥3600 | 2025-04-16 |
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide Suppliers
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide
Comprehensive Analysis of 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide (CAS No. 728039-52-9)
In the rapidly evolving field of pharmaceutical and biochemical research, 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide (CAS No. 728039-52-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its thieno[3,2-d]pyrimidine core and benzamide moiety, represents a promising candidate for further investigation in drug discovery and development. Researchers are particularly intrigued by its potential role in modulating specific biological pathways, making it a subject of interest in both academic and industrial settings.
The molecular structure of 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide features a sulfanylidene group, which is known to enhance binding affinity to certain enzymatic targets. This attribute aligns with current trends in medicinal chemistry, where sulfur-containing compounds are increasingly explored for their therapeutic potential. The compound’s phenylethyl substituent further contributes to its lipophilicity, a critical factor in optimizing drug-like properties such as membrane permeability and bioavailability. These characteristics make it a valuable subject for studies focusing on structure-activity relationships (SAR) and lead optimization.
Recent advancements in computational chemistry and AI-driven drug design have highlighted the importance of compounds like 728039-52-9. Virtual screening and molecular docking studies often prioritize molecules with diverse functional groups, such as the thieno[3,2-d]pyrimidine scaffold, due to their versatility in interacting with biological targets. This compound’s potential applications extend to areas such as kinase inhibition and receptor modulation, topics frequently searched by researchers exploring next-generation therapeutics.
From a synthetic perspective, the preparation of 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide involves multi-step organic transformations, including condensation and cyclization reactions. The benzamide linkage is typically introduced via amide coupling, a widely used method in modern synthetic chemistry. Researchers are also investigating greener synthetic routes to align with the growing demand for sustainable chemistry practices, another hot topic in the scientific community.
In conclusion, 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide (CAS No. 728039-52-9) stands out as a compound of significant scientific interest. Its structural complexity, combined with its potential biological relevance, positions it as a promising candidate for future research. As the pharmaceutical industry continues to embrace precision medicine and targeted therapies, compounds like this will undoubtedly play a pivotal role in shaping the next wave of therapeutic innovations.
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